molecular formula C14H25NOSi B13395363 (R)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine

(R)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine

Cat. No.: B13395363
M. Wt: 251.44 g/mol
InChI Key: FRQGYHCIEIDEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxymethyl group, a phenyl-ethyl group, and a trimethylsilanylmethyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Phenylethylamine
  • ®-Methoxymethyl-(1-phenyl-ethyl)-methyl-amine
  • ®-Trimethylsilanylmethyl-amine

Uniqueness

®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine is unique due to its combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQGYHCIEIDEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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